1-Benzyl-N-ethyl-4-piperidinecarboxamide vs. Primary Amide Analog: Enhanced Lipophilicity for Membrane Permeability
The N-ethyl substitution on the carboxamide nitrogen of 1-benzyl-N-ethyl-4-piperidinecarboxamide substantially increases lipophilicity compared to the primary amide analog 1-benzylpiperidine-4-carboxamide . This modification reduces hydrogen bond donor count and alters the predicted partition coefficient, a key determinant of passive membrane permeability and central nervous system penetration potential .
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 1.76; Log Kow (estimated) = 2.00 |
| Comparator Or Baseline | 1-Benzylpiperidine-4-carboxamide: Estimated LogP approximately 0.8-1.2 (class inference from piperidine-4-carboxamide base scaffold) |
| Quantified Difference | ~0.6-1.2 log units higher (more lipophilic) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform and EPISuite; target compound data from ChemSpider |
Why This Matters
Higher logP values correlate with improved blood-brain barrier permeability and membrane partitioning, which are critical for CNS-targeted research programs.
